

Comprehensive Technical Guide: Purpurogallin - Natural Sources, Bioactivities, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Purpurogallin

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Introduction and Natural Sources of Purpurogallin

Purpurogallin is a benzotropolone-type natural phenol that serves as an important bioactive compound with significant antioxidant and pharmacological properties. This orange-red crystalline solid is soluble in polar organic solvents but not in water, making it particularly interesting for pharmaceutical and nutraceutical applications [1]. **Purpurogallin** occurs naturally as an aglycone, while its glycoside form (ether-linked to sugar), known as **dryophantin**, is found in various botanical sources including **nutgalls** and **oak barks** [1]. The compound can be synthesized through oxidation of pyrogallol using chemical oxidants like sodium periodate, which has facilitated extensive research into its properties and potential applications [1].

Historically, **purpurogallin** attracted significant attention for dyeing applications, with early characterization work conducted by Arthur George Perkin, who documented the formation of trimethyl ether and triacetate derivatives [1]. Contemporary research has revealed that **purpurogallin** is present in several plant materials beyond its traditional known sources, including **roasted coffee beans**, tea, and various underutilized fruits [2] [3]. Recent studies have detected **purpurogallin** in commercial coffee samples, with concentration ranges varying based on extraction methods, demonstrating its significance in commonly consumed beverages [3].

Table 1: Natural Sources and Concentrations of Purpurogallin

Natural Source	Part/Form	Concentration Range	Extraction Method	Reference
Nutgalls (Rhus semialata)	Fruit pulp	Not quantified	Methanol/water extraction	[4]
Oak barks	Bark	Not quantified	Not specified	[1]
Roasted coffee beans	Ground coffee	85-770 ng/g dry weight	Water/Acetonitrile extraction	[3]
English breakfast tea	Tea leaves	335-360 ng/g dry weight	Water extraction	[3]
Cocoa	Powder	Not detected	Water/Acetonitrile extraction	[3]

Chemical and Physical Properties

Purpurogallin (chemical formula: $C_{11}H_8O_5$; molar mass: $220.180 \text{ g}\cdot\text{mol}^{-1}$) is characterized by its distinctive benzotropolone structure, which contributes to its notable chemical reactivity and biological activity [1]. The compound's systematic IUPAC name is 1,7,8,9-tetrahydroxy-2H-benzo[7]annulen-2-one, and it is also known as 2,3,4,6-tetrahydroxybenzocyclohepten-5-one [1]. The benzotropolone skeleton features a seven-membered ring with multiple hydroxyl groups, making it an effective radical scavenger and antioxidant.

Purpurogallin's formation mechanism involves oxidative dimerization of pyrogallol, either through enzymatic action or chemical oxidation [5]. Recent research has elucidated the crucial role of a bicyclo[3.2.1] octane-type intermediate (BOI) in the production of benzotropolone derivatives, including **purpurogallin** [5]. This intermediate undergoes decarboxylation in aqueous environments to form **purpurogallin**, while reactions with alcohols lead to the formation of ester derivatives, providing insights into the structural versatility of this compound class [5].

Table 2: Chemical and Physical Properties of **Purpurogallin**

Property	Value/Description	Experimental Conditions	Reference
Chemical Formula	C ₁₁ H ₈ O ₅	-	[1]
Molar Mass	220.180 g·mol ⁻¹	-	[1]
Appearance	Red crystalline solid	Standard state (25°C, 100 kPa)	[1]
Solubility	Soluble in polar organic solvents; insoluble in water	Standard state (25°C, 100 kPa)	[1]
Synthesis	Oxidation of pyrogallol with sodium periodate	Laboratory synthesis	[1]
Relative ORAC Value	6.01 ± 0.42	Oxygen-radical absorbance capacity	[3]

Biological Activities and Mechanism of Action

Antioxidant and Cytoprotective Effects

Purpurogallin demonstrates **potent antioxidant activity** through multiple mechanisms, including direct free radical scavenging and enhancement of cellular defense systems. Studies have confirmed its high peroxy radical scavenging activity, with a relative oxygen-radical absorbance capacity (ORAC) value of 6.01 ± 0.42 [3]. Research using electron spin resonance (ESR) spectroscopy has shown that **purpurogallin** effectively scavenges hydroxyl radicals generated in Fenton reaction systems [6]. In cellular models, **purpurogallin** protected human HaCaT keratinocytes from apoptosis induced by ultraviolet B (UVB) radiation and particulate matter (PM_{2.5}) by reducing intracellular reactive oxygen species (ROS) levels and preventing oxidative damage to cellular components including DNA, lipids, and proteins [6].

The cytoprotective mechanisms of **purpurogallin** involve **modulation of mitochondrial function** and **regulation of apoptotic pathways**. Treatment with **purpurogallin** prevented mitochondrial depolarization induced by UVB and PM_{2.5} exposure, maintaining cellular energy metabolism and viability [6].

Furthermore, **purpurogallin** regulates the balance between pro-apoptotic and anti-apoptotic proteins, effectively modulating caspase signaling pathways to suppress programmed cell death under oxidative stress conditions [6].

Enzyme Inhibition Activities

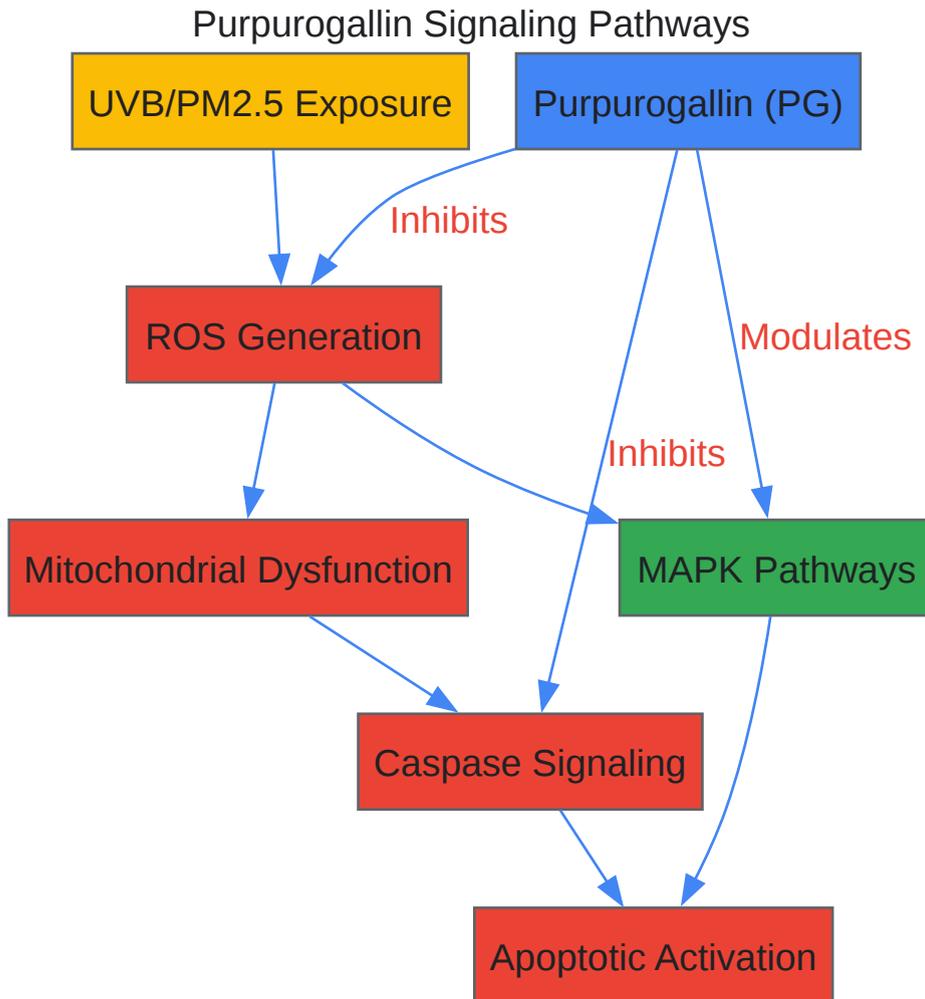
Purpurogallin exhibits significant inhibitory effects on several enzymes relevant to disease pathologies:

- **Xanthine oxidase inhibition:** **Purpurogallin** demonstrates potent xanthine oxidase (XO) inhibitory activity, which contributes to its potential anti-gout properties. This activity is particularly significant as **purpurogallin** is formed through the oxidation of pyrogallol, which itself shows time-dependent XO inhibition that increases with incubation period [2]. The conversion to **purpurogallin** represents a key step in the mechanism of pyrogallol's potent XO inhibitory activity [2].
- **Catechol-O-methyltransferase inhibition:** **Purpurogallin** can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase, potentially influencing estrogen metabolism and related pathological processes [1].
- **TLR signaling inhibition:** **Purpurogallin** has been identified as a potent and specific inhibitor of the TLR1/TLR2 activation pathway, suggesting potential applications in modulating inflammatory responses [1].
- **Tyrosinase inhibition:** Studies on *Rhus semialata* fruit extracts containing **purpurogallin** demonstrated anti-tyrosinase activity, with reported IC_{50} values of $862.7 \pm 12.62 \mu\text{g/mL}$, indicating potential applications in hyperpigmentation disorders [4].

Signaling Pathways Modulated by Purpurogallin

The protective effects of **purpurogallin** against UVB and PM2.5-induced apoptosis involve complex interactions with multiple signaling pathways. Experimental evidence indicates that **purpurogallin** modulates mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK cascades [6]. These pathways play critical roles in cellular stress responses and survival mechanisms.

The following diagram illustrates the key signaling pathways through which **purpurogallin** exerts its cytoprotective effects:



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Purpurogallin modulates oxidative stress and apoptosis pathways.

Experimental Protocols

Extraction from Natural Sources

For the extraction of **purpurogallin** from plant materials such as *Rhus semialata* fruits, the following methanol extraction protocol has been established [4]:

- **Sample Preparation:** Collect mature fruits and dry overnight in an oven at 40-45°C. Separate the pulp from seeds by hand crushing with sterile gloves, then winnow to isolate pulp. Grind the pulp to a fine powder using an appropriate mill.
- **Methanol Extraction:** Soak 10 g of fruit pulp powder in 100 mL of methanol at room temperature for 24 hours with constant shaking at 180 rpm. Repeat the extraction process for 48 and 72 hours to maximize yield.
- **Filtration and Concentration:** Filter the combined extracts through Whatman no. 1 filter paper. Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator.
- **Storage:** Store the dried extract at -20°C until required for bioactivity assays.

For water extraction, follow similar procedures but use deionized water as the solvent, followed by lyophilization of the supernatant at -80°C to obtain the dry extract [4].

Chemical Synthesis from Pyrogallol

Purpurogallin can be synthesized through chemical oxidation of pyrogallol as follows [1] [5]:

- **Reaction Setup:** Dissolve pyrogallol in acetone at room temperature with gentle stirring.
- **Oxidation:** Add silver oxide (Ag_2O) as an oxidizing agent to the solution and continue stirring. The reaction proceeds through formation of a bicyclo[3.2.1] octane-type intermediate (BOIPPG).
- **Workup:** After complete oxidation, filter the reaction mixture to remove residual oxidizing agent.
- **Purification:** Purify the crude product using column chromatography (Sephadex LH-20) or recrystallization to obtain pure **purpurogallin** as red crystals.

This method typically yields **purpurogallin** with high purity suitable for pharmaceutical studies and bioactivity assays.

Assessment of Xanthine Oxidase Inhibitory Activity

The xanthine oxidase (XO) inhibitory activity of **purpurogallin** can be evaluated using the following protocol [2]:

- **Reagent Preparation:** Prepare phosphate buffer (50 mM, pH 7.4), xanthine solution (150 μM in 50 mM NaOH), and xanthine oxidase enzyme solution (approximately 0.1 U/mL in buffer).
- **Sample Preparation:** Dissolve **purpurogallin** in DMSO and dilute with phosphate buffer to appropriate concentrations (typically 2.5-10 μM).

- **Reaction Mixture:** Combine 500 μL of sample solution with 300 μL of phosphate buffer and 100 μL of xanthine solution. Pre-incubate the mixture at 25°C for 10 minutes.
- **Enzyme Reaction:** Initiate the reaction by adding 100 μL of xanthine oxidase solution. Incubate at 25°C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding 500 μL of 1 N HCl.
- **Measurement:** Measure the absorbance at 295 nm using a spectrophotometer. Calculate the inhibition percentage using the formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance without test sample and A_{sample} is the absorbance with test sample.

This assay system allows for the evaluation of **purpurogallin**'s potential in managing hyperuricemia and gout.

Analytical Methods for Quantification

Sample Preparation and Solid-Phase Extraction

Accurate quantification of **purpurogallin** in complex matrices like brewed beverages requires sophisticated sample preparation to overcome interference from hydrophobic background components [3]:

- **Extraction:** For ground coffee samples, extract 1 g with 9 mL of water in an 18 \times 150 mm glass test tube at 121°C, 15 psi for 15 minutes using an autoclave. After vortexing, heat the autoclaved tube at 100°C for 15 minutes in a forced-air oven.
- **Centrifugation:** Collect the liquid and centrifuge at 15,982 \times g (14,000 rpm) for 5 minutes. Collect the supernatant for solid-phase extraction.
- **SPE Cartridge Conditioning:** Condition a Sep-Pak Classic C18 cartridge with 3 mL acetonitrile followed by 3 mL water.
- **Sample Loading:** Load the extract onto the conditioned cartridge under normal atmospheric pressure.
- **Washing:** Wash the cartridge with water (3 \times 3 mL) followed by 20% (v/v) acetonitrile in water (3 \times 3 mL) to remove polar compounds.
- **Elution:** Elute **purpurogallin** with 1 mL of 80% (v/v) acetonitrile in water to avoid co-elution of superhydrophobic compounds.
- **Filtration:** Pass the eluent through a 0.45 μm Nylon membrane filter before LC-MS analysis.

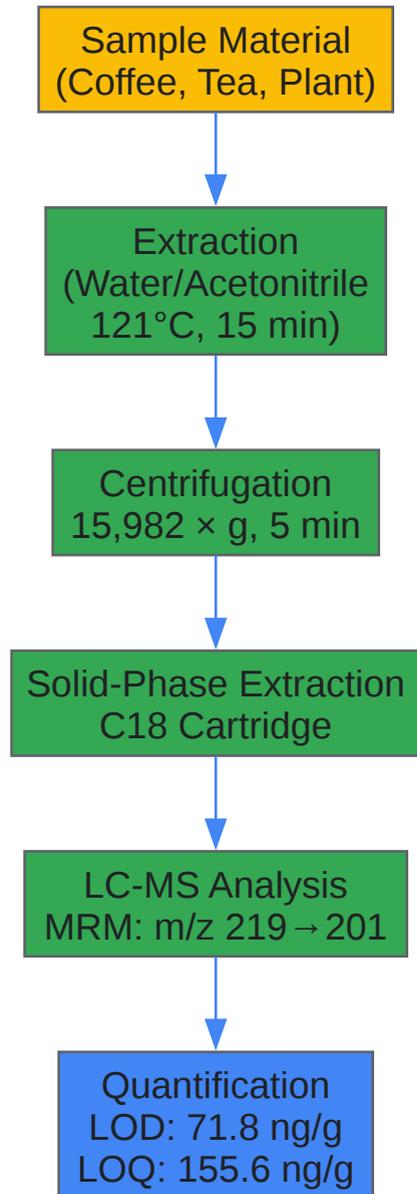
LC-MS Analysis and Quantification

The following liquid chromatography-mass spectrometry (LC-MS) method has been validated for **purpurogallin** quantification [3]:

- **Instrumentation:** Use an HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Chromatographic Conditions:**
 - Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 μm)
 - Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - Column Temperature: 40°C
- **Mass Spectrometric Conditions:**
 - Ionization Mode: Negative ESI
 - Detection: Multiple reaction monitoring (MRM)
 - Quantification Transition: m/z 219 → 201
 - Confirmation Transition: m/z 219 → 175
 - Fragmentor Voltage: 100 V
 - Collision Energy: 15 eV
- **Validation Parameters:** The method demonstrates limits of detection and quantification of 71.8 and 155.6 ng/g dry weight, respectively, with a recovery rate of 26.6% using SPE [3].

The following workflow diagram illustrates the complete analytical process for **purpurogallin** quantification:

Purpurogallin Quantification Workflow



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Analytical workflow for **purpurogallin** quantification in complex matrices.

Conclusion and Research Perspectives

Purpurogallin represents a naturally occurring benzotropolone compound with diverse biological activities and potential therapeutic applications. Its presence in traditional botanical sources like nutgalls and oak

barks, as well as in commonly consumed beverages like coffee and tea, underscores its significance as a bioactive natural product. The comprehensive experimental protocols and analytical methods outlined in this guide provide researchers with robust methodologies for further investigation of this promising compound.

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